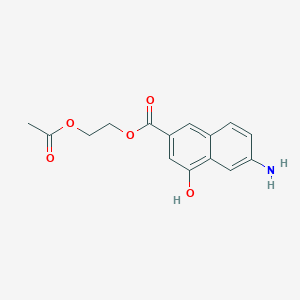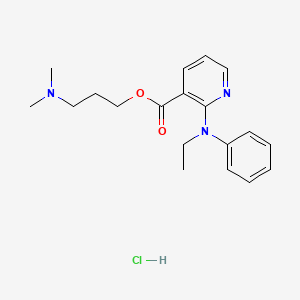
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, an ethylphenylamino group, and a dimethylaminopropyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Ethylphenylamino Group: This step involves the reaction of the pyridine ring with an ethylphenylamine derivative under specific conditions, such as the use of a catalyst and controlled temperature.
Esterification: The final step involves the esterification of the carboxylic acid group with 3-(dimethylamino)propyl alcohol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride is unique due to the presence of the ethylphenylamino and dimethylaminopropyl ester groups, which confer distinct chemical properties and potential biological activities compared to other pyridinecarboxylic acids .
Propriétés
Numéro CAS |
75449-67-1 |
|---|---|
Formule moléculaire |
C19H26ClN3O2 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 2-(N-ethylanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-4-22(16-10-6-5-7-11-16)18-17(12-8-13-20-18)19(23)24-15-9-14-21(2)3;/h5-8,10-13H,4,9,14-15H2,1-3H3;1H |
Clé InChI |
ITEBQDGATNFYHV-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C2=C(C=CC=N2)C(=O)OCCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


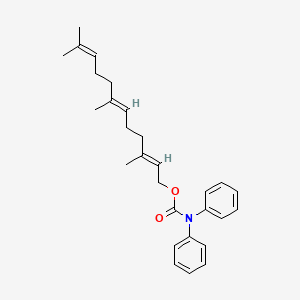


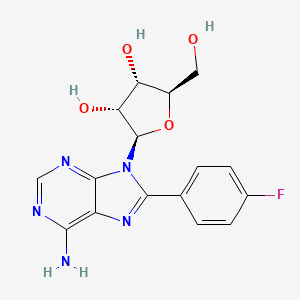
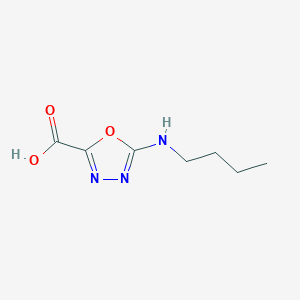
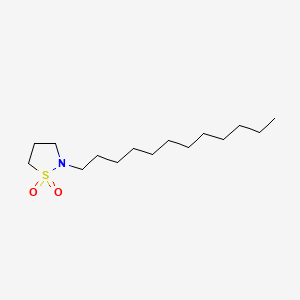
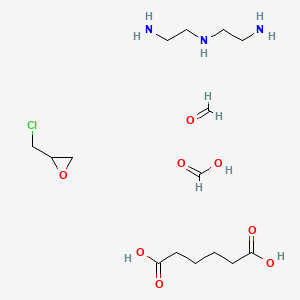
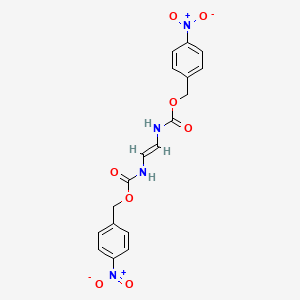
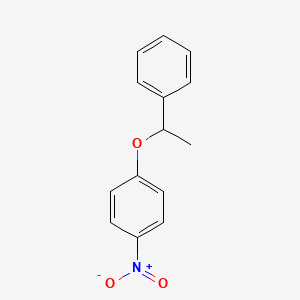

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
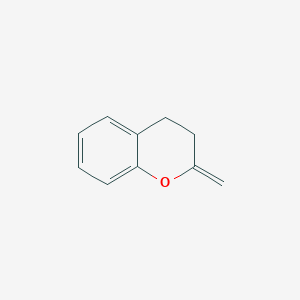
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
